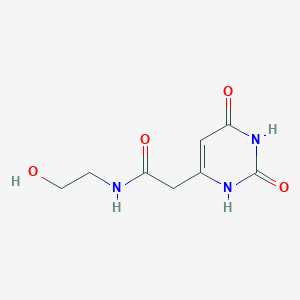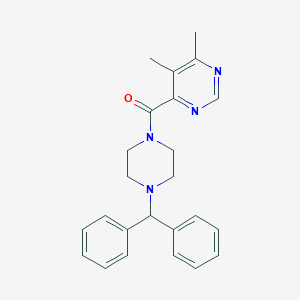
4-(4-氯苯基)-N,N-二乙基哌嗪-1-羧酰胺
描述
The compound "4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide" is a chemical structure that is part of a broader class of compounds known for their potential biological activities. The related compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has been identified as a potent and selective dopamine D4 ligand, indicating the significance of the 4-chlorophenyl moiety and piperazine structure in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, starting from basic aromatic amines such as 4-chlorobenzenamine. For instance, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a five-step process, with specific reaction conditions optimized for yield and purity . Similarly, the synthesis of benzhydrylpiperazine derivatives, which share structural similarities with the compound , utilized Davis-Ellmann-type sulfonamide chemistry .
Molecular Structure Analysis
The molecular structure of compounds containing the 4-chlorophenyl group and piperazine ring is often characterized by intramolecular hydrogen bonds and specific conformations that can influence their biological activity. For example, the related compound N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide forms dimeric pairs due to intermolecular N-H...O hydrogen bonds . These structural features are crucial for the binding affinity and selectivity of these compounds to their target receptors.
Chemical Reactions Analysis
The chemical reactivity of such compounds is typically explored in the context of their potential as drug candidates. The benzamide and piperazine components are versatile functional groups that can undergo various chemical reactions to fine-tune the pharmacological properties of the molecule. For instance, the selective affinity of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide for the dopamine D4 receptor over D2, 5-HT1A, and adrenergic alpha1 receptors suggests that specific substitutions on the piperazine ring can significantly alter receptor binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of the chlorophenyl group and the piperazine ring can affect the compound's lipophilicity, which in turn influences its absorption and distribution in biological systems. The synthesis process, including conditions like temperature and reaction time, is tailored to ensure the desired properties are achieved, as seen in the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide .
科学研究应用
Nootropic Agents and Serotonin Function
4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide 衍生物已被研究其智能药物活性。Valenta等人(1994年)合成了1,4-二取代的2-氧代吡咯烷酮和相关化合物,探索其作为智能药物的潜力,表明该化合物在增强认知功能方面的实用性Valenta, V., Urban, J., Taimr, J., & Polívka, Z. (1994). Collection of Czechoslovak Chemical Communications, 59, 1126-1136。此外,相关化合物m-氯苯哌嗪广泛用于探究精神疾病研究中的5-羟色胺功能,表明其在理解和治疗精神健康状况中的潜力Kahn, R., & Wetzler, S. (1991). Biological Psychiatry, 30, 1139-1166。
环境应用
研究还关注了4-(4-氯苯基)-N,N-二乙基哌嗪-1-羧酰胺衍生物的环境应用。一项研究详细介绍了生物传感器用于检测氰化物、氯酚、阿特拉津和氨基甲酸酯杀虫剂,突显了该化合物在环境监测中的作用Besombes, J., Cosnier, S., Labbé, P., & Reverdy, G. (1995). Analytica Chimica Acta, 311, 255-263。此外,相关硒环辛烷的合成和独特性质暗示了在材料科学和催化中的潜在应用Nakayama, J., Akiyama, I., Sugihara, A., & Nishio, T. (1998). Journal of the American Chemical Society, 120, 10027-10031。
合成和化学性质
该化合物的衍生物已被合成并评估其各种性质和应用。Koroleva等人(2011年)合成了N-甲基哌嗪系列新酰胺,展示了该化合物在创造新的化学实体方面的多功能性Koroleva, E., Gusak, K., Ignatovich, Zh. V., & Ermolinskaya, A. L. (2011). Russian Journal of Organic Chemistry, 47, 1556-1563。这为开发具有定制性质的新药物和材料打开了途径。
属性
IUPAC Name |
4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-3-17(4-2)15(20)19-11-9-18(10-12-19)14-7-5-13(16)6-8-14/h5-8H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJWSKAMRFUUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2556473.png)


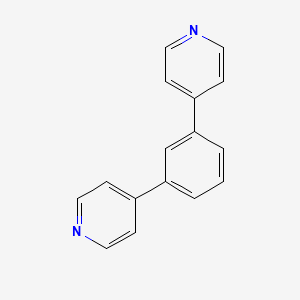
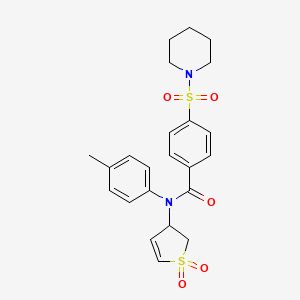

![4-[(Propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B2556482.png)

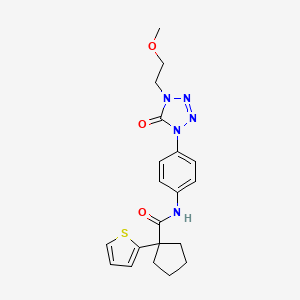
![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2556485.png)
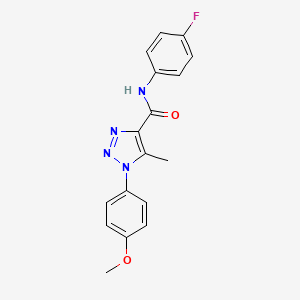
![6-amino-2-(2,3-dihydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2556489.png)
